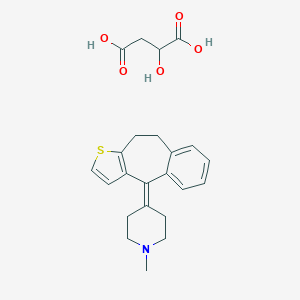

Pizotifen malate

Description

Properties

IUPAC Name |

2-hydroxybutanedioic acid;1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS.C4H6O5/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;5-2(4(8)9)1-3(6)7/h2-5,10,13H,6-9,11-12H2,1H3;2,5H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAWCPZVTXCFKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966214 | |

| Record name | 2-Hydroxybutanedioic acid--4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5189-11-7 | |

| Record name | Pizotifen malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5189-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pizotyline malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005189117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pizotyline malate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxybutanedioic acid--4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malic acid, compound with 4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-1-methylpiperidine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIZOTYLINE MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99O99YVR4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pizotifen Malate: A Technical Guide to its CNS Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pizotifen (B1678498), a tricyclic benzocycloheptathiophene derivative, is recognized for its efficacy in the prophylactic treatment of migraine and cluster headaches.[1][2][3] Its therapeutic effects are rooted in a complex pharmacological profile, characterized by its interaction with multiple neurotransmitter systems within the central nervous system (CNS). This technical guide provides an in-depth exploration of the core mechanism of action of pizotifen malate (B86768), focusing on its receptor binding affinities, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: A Multi-Targeted Antagonist

Pizotifen's primary mechanism of action in the CNS is its potent antagonism of serotonin (B10506) (5-hydroxytryptamine, 5-HT) and histamine (B1213489) receptors.[1][2][4] Additionally, it exhibits weaker antagonistic effects on muscarinic acetylcholine (B1216132), and adrenergic receptors.[1][4] This broad receptor interaction profile contributes to both its therapeutic efficacy in migraine prophylaxis and its side-effect profile, which includes sedation and appetite stimulation.[4][5]

Serotonergic System Interactions

Pizotifen demonstrates a strong antagonistic activity at various 5-HT receptors, particularly the 5-HT2 receptor subtypes.[1][4][6] By blocking these receptors, pizotifen is thought to counteract the serotonin-mediated vasodilation and increase in vascular permeability of cranial blood vessels, key events in the pathophysiology of migraine.[2][3]

Histaminergic System Interactions

A significant component of pizotifen's pharmacological profile is its potent antagonism of histamine H1 receptors.[1][4] This action is largely responsible for the sedative effects commonly observed with pizotifen treatment.[5] The antihistaminic activity may also contribute to its antimigraine properties, although this mechanism is less well-defined.

Other Receptor Systems

Pizotifen also interacts with muscarinic acetylcholine receptors, exhibiting weak anticholinergic properties.[1][4] Furthermore, it has been shown to bind to α-adrenergic and dopamine (B1211576) receptors, although the clinical significance of these interactions is less clear.[1][4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities of pizotifen for various CNS receptors.

Table 1: Serotonin Receptor Binding Affinities of Pizotifen

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| 5-HT1A | ~100 | [4] |

| 5-HT1C | High Affinity (Specific Ki not stated) | [7] |

| 5-HT2 | 1 - 10 | [4] |

| 5-HT2A | Potent Antagonist (Specific Ki not stated) | [6] |

| 5-HT2C | Potent Antagonist (Specific Ki not stated) | [6] |

Table 2: Muscarinic Acetylcholine Receptor Binding Affinities of Pizotifen

| Receptor Subtype | Antagonist Potency (pA2) | Reference |

| M1 | 7.81 | [1] |

| M2 | 7.23 | [1] |

| M3 | 7.50 | [1] |

Table 3: Other CNS Receptor Binding Affinities of Pizotifen

| Receptor | Binding Affinity (Ki) [nM] | Note | Reference |

| Histamine H1 | Potent Antagonist | Specific Ki not stated in available abstracts. | [1][4] |

| Adrenergic α1 | Binds | Specific Ki not stated in available abstracts. | [1][4] |

| Adrenergic α2 | Binds | Specific Ki not stated in available abstracts. | [1][4] |

| Dopamine D2 | 8.62 | [8] |

Signaling Pathways

The antagonism of 5-HT2 and histamine H1 receptors by pizotifen primarily interferes with Gq-coupled signaling pathways. This leads to the inhibition of phospholipase C (PLC) activation and subsequent downstream signaling events.

Caption: Overview of Pizotifen's multi-target mechanism of action and resulting physiological outcomes.

The following diagram illustrates the canonical Gq-coupled signaling pathway that is inhibited by pizotifen's antagonism at 5-HT2 and H1 receptors.

Caption: Pizotifen inhibits the Gq-coupled signaling cascade initiated by serotonin and histamine.

Experimental Protocols

The characterization of pizotifen's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques. The following sections provide an overview of the general methodologies employed in key studies.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a drug for its receptor.

Caption: Generalized workflow for a radioligand binding assay to determine pizotifen's receptor affinity.

General Protocol Outline:

-

Membrane Preparation: Tissues rich in the receptor of interest (e.g., human frontal cortex for serotonin receptors) are homogenized and centrifuged to isolate the cell membranes.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]spiperone for 5-HT2 receptors) and varying concentrations of the unlabeled drug (pizotifen).

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of pizotifen that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

This methodology was central to the findings in the study by Peroutka and Snyder, which investigated the interaction of antimigraine drugs with serotonin receptor subtypes.[4]

In Vitro Functional Assays

Functional assays are crucial for determining whether a drug acts as an agonist or an antagonist at a receptor and for quantifying its potency.

General Protocol Outline (Isolated Tissue Bath):

-

Tissue Preparation: A specific tissue that expresses the receptor of interest is isolated and mounted in an organ bath containing a physiological salt solution (e.g., rabbit vas deferens for M1 and M2 muscarinic receptors).[1]

-

Stimulation: The tissue is stimulated with an agonist to elicit a measurable response (e.g., muscle contraction).

-

Antagonist Application: The experiment is repeated in the presence of increasing concentrations of the antagonist (pizotifen).

-

Data Analysis: The concentration-response curves for the agonist in the absence and presence of the antagonist are plotted. The shift in the dose-response curve is used to calculate the pA2 value, a measure of the antagonist's potency.

This approach was utilized in the study by Eltze et al. to determine the affinity profiles of pizotifen at muscarinic receptor subtypes.[1]

In Vivo Models

Animal models are employed to understand the physiological and behavioral effects of a drug.

General Protocol Outline (c-Fos Expression):

-

Animal Model: An appropriate animal model of migraine is used (e.g., induction of cortical spreading depression in rats).

-

Drug Administration: Pizotifen is administered to the animals before the induction of the migraine-like state.

-

Tissue Collection and Processing: At a specific time point after the stimulus, the animals are euthanized, and their brains are collected and processed for immunohistochemistry.

-

Immunohistochemistry: Brain sections, particularly of the trigeminal nucleus caudalis, are stained for the c-Fos protein, a marker of neuronal activation.

-

Analysis: The number of c-Fos-positive cells is quantified to assess the effect of pizotifen on neuronal activation in response to the migraine-like stimulus.

Conclusion

Pizotifen malate exerts its therapeutic effects in the central nervous system through a complex interplay of antagonistic actions at multiple receptor systems. Its primary role as a potent antagonist of 5-HT2 and histamine H1 receptors is well-established and forms the cornerstone of its efficacy in migraine prophylaxis. The weaker interactions with muscarinic, adrenergic, and dopaminergic receptors likely contribute to its overall pharmacological profile and side effects. A thorough understanding of these multifaceted interactions, supported by quantitative binding data and functional assays, is crucial for the continued development of targeted and effective therapies for migraine and other neurological disorders.

References

- 1. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pizotifen | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pizotifen Activates ERK and Provides Neuroprotection in vitro and in vivo in Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Pizotifen? [synapse.patsnap.com]

- 7. Pizotifen - Wikipedia [en.wikipedia.org]

- 8. Platelet alpha-adrenergic receptor activity and pizotifen in migrainous children - PubMed [pubmed.ncbi.nlm.nih.gov]

Pizotifen Malate: An In-Depth Technical Guide to its 5-HT Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pizotifen (B1678498), a thiepin derivative, is a pharmacological agent primarily recognized for its efficacy in the prophylactic treatment of migraine headaches.[1] Its therapeutic effects are largely attributed to its interaction with the serotonergic system, particularly its potent antagonism of 5-hydroxytryptamine (5-HT) receptors.[2][3] This technical guide provides a comprehensive overview of the 5-HT receptor binding affinity of pizotifen malate (B86768), presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and drug development endeavors.

Data Presentation: 5-HT Receptor Binding Affinity of Pizotifen Malate

The binding affinity of pizotifen malate for various 5-HT receptor subtypes has been characterized through radioligand binding assays. The data, presented in terms of the inhibition constant (Kᵢ) and the negative logarithm of the antagonist dissociation constant (pA₂), are summarized in the table below. Lower Kᵢ values and higher pA₂ values indicate a higher binding affinity.

| Receptor Subtype | Kᵢ (nM) | pA₂ | Reference |

| 5-HT₁ Family | |||

| 5-HT₁ₐ | ~100 | [4] | |

| 5-HT₂ Family | |||

| 5-HT₂ | 1 - 10 | [4] | |

| 5-HT₂ₐ | 0.5 - 10 | [4] | |

| 5-HT₂c | High Affinity | [3] | |

| Muscarinic Acetylcholine Receptors | |||

| M₁, M₂, M₃ | 7.23 - 7.81 | [5] |

Note: The term "High Affinity" indicates a strong interaction between pizotifen and the receptor, though a specific Kᵢ value was not provided in the cited literature. Pizotifen has also been noted to have a high affinity for the 5-HT₁c binding site.[3]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for determining the binding affinity of pizotifen malate.

Radioligand Competition Binding Assay for 5-HT₁ₐ and 5-HT₂ Receptors

This protocol is based on the methodologies described in the study by Peroutka et al. (1987), which investigated the interaction of several antimigraine drugs, including pizotifen, with serotonin (B10506) receptor subtypes in human frontal cortex membranes.

Objective: To determine the binding affinity (Kᵢ) of pizotifen for 5-HT₁ₐ and 5-HT₂ receptors.

Materials:

-

Tissue Preparation: Human frontal cortex membranes.

-

Radioligands:

-

For 5-HT₁ₐ sites: [³H]8-hydroxy-2-(N,N-dipropylamino)-tetralin ([³H]8-OH-DPAT).

-

For 5-HT₂ sites: [³H]spiperone.

-

-

Test Compound: Pizotifen malate at various concentrations.

-

Assay Buffer: Appropriate buffer for maintaining physiological pH and ionic strength.

-

Wash Buffer: Ice-cold buffer to terminate the binding reaction.

-

Scintillation Fluid: For quantifying radioactivity.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

-

Filtration Apparatus: For rapid washing of the filters.

-

Liquid Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation: Human frontal cortex tissue is homogenized in a cold buffer and centrifuged to isolate the membrane fraction containing the receptors. The final membrane pellet is resuspended in the assay buffer.

-

Assay Setup: The assay is performed in microtiter plates. Each well contains:

-

A fixed concentration of the appropriate radioligand ([³H]8-OH-DPAT for 5-HT₁ₐ or [³H]spiperone for 5-HT₂). The concentration is typically near the K₋ of the radioligand for its receptor to ensure adequate specific binding.

-

Varying concentrations of pizotifen malate (the competitor).

-

The membrane preparation.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: The amount of radioligand bound in the presence of different concentrations of pizotifen is determined. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of pizotifen that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/K₋)

where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[6]

A generalized workflow for a radioligand competition binding assay.

Signaling Pathways

Pizotifen exerts its pharmacological effects by antagonizing 5-HT₂ receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/G₁₁ signaling pathway.[7] The following diagrams illustrate the canonical signaling cascade initiated by the activation of 5-HT₂ₐ and 5-HT₂c receptors.

5-HT₂ₐ Receptor Signaling Pathway

Activation of the 5-HT₂ₐ receptor by serotonin initiates a signaling cascade that leads to an increase in intracellular calcium.[7][8] Pizotifen acts as an antagonist, blocking this activation.

Canonical Gq signaling cascade of the 5-HT2A receptor.

5-HT₂c Receptor Signaling Pathway

Similar to the 5-HT₂ₐ receptor, the 5-HT₂c receptor is coupled to the Gq/G₁₁ protein and its activation leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[9] Pizotifen's antagonism at this receptor subtype contributes to its overall pharmacological profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Antimigraine drug interactions with serotonin receptor subtypes in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

Pizotifen Malate's In Vitro Serotonin Antagonist Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro serotonin (B10506) antagonist activity of pizotifen (B1678498) malate (B86768). Pizotifen is a potent serotonin antagonist with high affinity for several 5-HT receptor subtypes, particularly within the 5-HT2 family.[1][2][3][4] This document summarizes its binding affinities and functional activities, details the experimental protocols used for these determinations, and illustrates the key signaling pathways and experimental workflows.

Core Data Summary: Receptor Binding Affinities

The antagonist activity of pizotifen malate has been characterized at various serotonin receptor subtypes using in vitro radioligand binding assays. The data, presented in terms of the inhibition constant (Ki), quantifies the affinity of pizotifen for these receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Test System | Reference |

| 5-HT1A | ~100 | Human Frontal Cortex Membranes | [5] |

| 5-HT2 | 1 - 10 | Human Frontal Cortex Membranes | [5] |

| 5-HT7 | 2.4 | Recombinant Human Receptor | [6] |

| Muscarinic M1 | 2 | Recombinant Human Receptor | [6] |

Functional Antagonist Activity

Pizotifen malate's functional antagonist activity has been demonstrated in cellular assays, most notably in the inhibition of serotonin-enhanced platelet aggregation.[2][3] This functional assay provides insight into the physiological consequences of receptor binding.

| Assay | Endpoint | Effective Concentration | Test System | Reference |

| Serotonin-Enhanced Platelet Aggregation | Inhibition of Aggregation | Not explicitly quantified | Migraine Patients' Platelets | [7] |

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the determination of pizotifen malate's binding affinity (Ki) for serotonin receptors, adapted from methodologies for 5-HT2A receptor binding assays.[5][8][9][10][11]

Objective: To determine the Ki of pizotifen malate at specific serotonin receptor subtypes.

Materials:

-

Receptor Source: Membranes from cells recombinantly expressing the human serotonin receptor subtype of interest or human frontal cortex tissue homogenates.

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-ketanserin for 5-HT2A).

-

Test Compound: Pizotifen malate.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters.

-

Scintillation Counter.

-

Scintillation Fluid.

Procedure:

-

Membrane Preparation: Homogenize the cell or tissue source in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.

-

Competitive Binding: Receptor membranes + radioligand + varying concentrations of pizotifen malate.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the pizotifen malate concentration.

-

Determine the IC50 value (the concentration of pizotifen malate that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Serotonin-Induced Platelet Aggregation Assay

This protocol details the in vitro assessment of pizotifen malate's ability to inhibit serotonin-induced platelet aggregation.[12][13][14][15]

Objective: To evaluate the functional antagonist effect of pizotifen malate on serotonin-induced platelet aggregation.

Materials:

-

Blood Source: Whole blood from healthy human donors who have not taken platelet-affecting medications.

-

Anticoagulant: e.g., Acid-Citrate-Dextrose (ACD) or sodium citrate.

-

Platelet-Rich Plasma (PRP): Prepared by centrifugation of whole blood.

-

Platelet-Poor Plasma (PPP): Prepared by further centrifugation of the remaining blood.

-

Agonist: Serotonin (5-HT).

-

Test Compound: Pizotifen malate.

-

Aggregometer.

Procedure:

-

PRP Preparation: Collect whole blood into tubes containing anticoagulant. Centrifuge at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Assay Setup:

-

Pipette a sample of the adjusted PRP into an aggregometer cuvette with a stir bar.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

-

Incubation with Antagonist: Add pizotifen malate or vehicle control to the PRP and incubate for a short period (e.g., 2-5 minutes) at 37°C while stirring.

-

Induction of Aggregation: Add serotonin to the cuvette to induce platelet aggregation.

-

Measurement: Record the change in light transmittance through the PRP suspension over time as the platelets aggregate.

-

Data Analysis:

-

Measure the maximum percentage of aggregation for each condition.

-

Compare the aggregation response in the presence of pizotifen malate to the control to determine the extent of inhibition.

-

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for determining pizotifen's binding affinity.

Serotonin 5-HT2A Receptor Signaling Pathway

Caption: Pizotifen blocks the 5-HT2A Gq-coupled signaling cascade.

Logical Relationship of Experimental Data

Caption: Relationship between binding and functional assay data.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pizotifen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. pizotifen | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. droracle.ai [droracle.ai]

- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 12. academic.oup.com [academic.oup.com]

- 13. A modified assay method for determining serotonin uptake in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nascola.com [nascola.com]

- 15. researchgate.net [researchgate.net]

Pizotifen malate histamine H1 receptor antagonism

An In-depth Technical Guide on the Histamine (B1213489) H1 Receptor Antagonism of Pizotifen (B1678498) Malate (B86768)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pizotifen, also known as pizotyline, is a tricyclic benzocycloheptathiophene-derived drug primarily utilized for the prophylactic treatment of migraine and cluster headaches.[1][2][3] Its therapeutic effects are attributed to its complex pharmacological profile, characterized by potent antagonism at multiple neurotransmitter receptors.[4][5] Among its primary mechanisms of action is its high-affinity antagonism of the histamine H1 receptor.[1][3]

This technical guide provides a detailed examination of the interaction between pizotifen malate and the histamine H1 receptor. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's antihistaminic properties, including its position within the broader context of its receptor binding profile, the downstream effects of H1 receptor blockade, and the experimental methodologies used for its characterization.

Mechanism of Action: Histamine H1 Receptor Antagonism

Pizotifen acts as a potent antagonist at histamine H1 receptors.[1][4] Like many other H1 antihistamines, it is more accurately described as an inverse agonist. This means that it binds to the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and thereby reducing the receptor's basal activity even in the absence of the endogenous agonist, histamine. This action effectively blocks histamine-induced cellular responses.

The antagonism of H1 receptors is a key contributor to some of pizotifen's therapeutic effects and side effects. For instance, the sedative properties of pizotifen are largely due to its ability to cross the blood-brain barrier and block H1 receptors in the central nervous system, interfering with the wakefulness-promoting role of histamine.[6] Its antimigraine activity, while primarily linked to serotonin (B10506) receptor antagonism, may also be partially influenced by the inhibition of histamine-mediated increases in cranial vessel permeability.[4]

The Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit. Pizotifen, by binding to this receptor, prevents histamine from initiating this signaling cascade.

The canonical H1 receptor signaling pathway proceeds as follows:

-

Agonist Binding : Histamine binds to and activates the H1 receptor.

-

G-Protein Activation : The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein, causing the dissociation of the Gαq-GTP and Gβγ subunits.

-

PLC Activation : The Gαq-GTP subunit activates Phospholipase C (PLC).

-

Second Messenger Generation : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects :

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG , along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various cellular proteins, leading to a physiological response.

-

Pizotifen's antagonism blocks this entire sequence at the initial receptor level.

Quantitative Pharmacological Data

Pizotifen is characterized by its non-selective binding profile, exhibiting high affinity for several receptors. Its affinity for the histamine H1 receptor is particularly noteworthy and is among the highest of its known interactions. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower value indicating a higher affinity.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Species | Reference |

| Histamine H1 | 1.9 | Human | [7] |

| Histamine H2 | 1.4 | Human | [7] |

| Serotonin 5-HT2A | 1.0 | Human | [7] |

| Serotonin 5-HT2B | 4.0 | Human | [7] |

| Serotonin 5-HT2C | 0.4 | Human | [7] |

| Muscarinic M1 | 67 | Human | [7] |

| Muscarinic M2 | 34 | Human | [7] |

| Muscarinic M3 | 29 | Human | [7] |

| Muscarinic M5 | 6.8 | Human | [7] |

| Adrenergic α1A | 13 | Human | [7] |

| Adrenergic α2B | 225 | Human | [7] |

Note: This table highlights that pizotifen's affinity for the H1 receptor is comparable to its affinity for H2 and several serotonin receptor subtypes, underscoring its potent antihistaminic properties.

Experimental Protocols

The characterization of pizotifen's H1 receptor antagonism involves both receptor binding assays to determine affinity and functional assays to measure its inhibitory effects on receptor signaling.

Representative Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard method to determine the binding affinity (Ki) of pizotifen for the histamine H1 receptor.

Objective: To calculate the Ki of pizotifen by measuring its ability to displace a known radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) from its binding site.

Materials:

-

Receptor Source: Membrane preparations from cells recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) or from tissues with high H1 receptor density (e.g., guinea pig cerebellum).

-

Radioligand: [³H]-mepyramine (a high-affinity H1 antagonist).

-

Test Compound: Pizotifen malate, prepared in a range of concentrations.

-

Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-labeled H1 antagonist (e.g., mianserin (B1677119) or unlabeled mepyramine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration manifold.

Methodology:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-mepyramine (typically at or near its Kd value), and varying concentrations of pizotifen.

-

Total Binding Wells: Contain receptor membranes, buffer, and [³H]-mepyramine.

-

Non-Specific Binding Wells: Contain receptor membranes, buffer, [³H]-mepyramine, and a high concentration of the NSB control.

-

Test Compound Wells: Contain receptor membranes, buffer, [³H]-mepyramine, and serial dilutions of pizotifen.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 4 hours), with gentle agitation.

-

Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). The receptors and bound ligand are trapped on the filter, while the free ligand passes through.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

Plot the percentage of specific binding against the logarithm of the pizotifen concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of pizotifen that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are crucial to confirm that the binding of pizotifen to the H1 receptor translates into functional antagonism.

-

Calcium Mobilization Assay: This is a common functional assay for Gq-coupled receptors like H1.

-

Cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye.

-

The cells are pre-incubated with varying concentrations of pizotifen.

-

Histamine is then added to stimulate the cells.

-

The change in intracellular calcium is measured by detecting the change in fluorescence.

-

Pizotifen's ability to inhibit the histamine-induced calcium flux in a dose-dependent manner is quantified to determine its functional potency (often as an IC50 value).

-

Conclusion

Pizotifen malate is a potent antagonist of the histamine H1 receptor, with a binding affinity (Ki) in the low nanomolar range. This high-affinity interaction is a core component of its pharmacological profile, contributing to both its therapeutic applications in migraine prophylaxis and its side-effect profile, notably sedation. The mechanism of this antagonism involves the blockade of the canonical Gq/11-PLC-IP3/DAG signaling pathway. The quantification of this interaction is reliably achieved through established in vitro methods such as competitive radioligand binding assays and calcium mobilization functional assays. For drug development professionals, understanding the potent H1 antagonism of pizotifen is critical for contextualizing its clinical use and for designing new molecules with desired selectivity and pharmacodynamic properties.

References

- 1. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pizotifen (BC-105): a review of its pharmacological properties and its therapeutic efficacy in vascular headaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Pizotifen? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pizotifen Relieves Acute Migraine Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pizotifen - Wikipedia [en.wikipedia.org]

Pizotifen Malate's Anticholinergic Profile: A Technical Guide for Researchers

An In-depth Examination of Muscarinic Receptor Antagonism

Pizotifen (B1678498) malate (B86768), a widely recognized prophylactic treatment for migraine and cluster headaches, exerts a complex pharmacological influence that extends beyond its primary serotonin (B10506) and histamine (B1213489) receptor antagonism. This technical guide provides a comprehensive analysis of the anticholinergic properties of pizotifen malate, focusing on its interaction with muscarinic acetylcholine (B1216132) receptors. The following sections detail quantitative binding and functional data, elucidate the experimental protocols used to derive this information, and present visual representations of the associated signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.

Core Anticholinergic Activity: Muscarinic Receptor Interaction

Pizotifen's anticholinergic effects are primarily attributed to its ability to act as an antagonist at muscarinic acetylcholine receptors. While generally considered to have weak anticholinergic activity, in vitro studies have quantified its interaction with several muscarinic receptor subtypes.[1][2][3][4] This antagonism is a crucial consideration in understanding its full pharmacological profile and potential side effects. An acute overdosage with pizotifen has been reported to cause clinical features suggestive of its anticholinergic activity.[5]

Quantitative Analysis of Muscarinic Receptor Antagonism

The affinity of pizotifen for muscarinic receptors has been determined through both functional assays, yielding pA2 values, and radioligand binding assays, providing Ki values. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response, offering a measure of functional antagonist potency. The Ki value, or inhibition constant, indicates the concentration of a competing ligand that occupies 50% of the receptors in a binding assay, reflecting the binding affinity of the antagonist.

A key study by Eltze et al. (1992) characterized pizotifen as a non-selective muscarinic antagonist at M1, M2, and M3 receptors.[1] The reported pA2 values from this research are presented below, alongside compiled Ki values for all five muscarinic receptor subtypes.

| Receptor Subtype | pA2 Value | Ki (nM) |

| M1 | 7.81 | 67 |

| M2 | 7.23 | 34 |

| M3 | 7.55 | 29 |

| M4 | - | 130 |

| M5 | - | 6.8 |

| pA2 values are from functional experiments on rabbit vas deferens (M1, M2) and guinea-pig ileum and trachea (M3).[1] Ki values are from various binding assays.[6] |

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies employed in the key experiments that have defined the anticholinergic properties of pizotifen malate.

Functional Antagonism Assays (pA2 Determination)

The pA2 values for pizotifen at M1, M2, and M3 receptors were determined through in vitro functional experiments using isolated tissue preparations.[1] The general principles of this methodology involve assessing the ability of the antagonist (pizotifen) to inhibit the contractile response induced by a muscarinic agonist.

M1 and M2 Receptor Functional Assay (Field-Stimulated Rabbit Vas Deferens):

-

Tissue Preparation: The epididymal portion of the vas deferens is isolated from male rabbits and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 32°C and aerated with 95% O2 and 5% CO2.

-

Experimental Setup: The tissue is mounted between two platinum electrodes for electrical field stimulation. Contractions of the smooth muscle are recorded isometrically using a force-displacement transducer.

-

Protocol:

-

The tissue is allowed to equilibrate under a resting tension.

-

Concentration-response curves are generated for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.

-

The tissue is incubated with a specific concentration of pizotifen malate for a predetermined period.

-

A second concentration-response curve for the muscarinic agonist is generated in the presence of pizotifen.

-

This process is repeated with increasing concentrations of pizotifen.

-

-

Data Analysis (Schild Plot): The dose ratios (the ratio of the agonist concentration producing a 50% maximal response in the presence and absence of the antagonist) are calculated for each antagonist concentration. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of pizotifen. The x-intercept of the resulting linear regression provides the pA2 value.[7][8][9]

M3 Receptor Functional Assay (Guinea-Pig Ileum and Trachea):

-

Tissue Preparation: Segments of guinea-pig ileum or tracheal smooth muscle strips are isolated and mounted in an organ bath under similar conditions as described for the rabbit vas deferens.

-

Protocol: The experimental procedure is analogous to the M1/M2 assay, where the contractile responses to a muscarinic agonist are measured in the absence and presence of varying concentrations of pizotifen malate.

-

Data Analysis: Schild plot analysis is used to determine the pA2 value for the M3 receptor.

Radioligand Binding Assays (Ki Determination)

Binding assays directly measure the affinity of a ligand for a receptor. While the specific protocols for the compiled pizotifen Ki values are from various sources, a general methodology for competitive radioligand binding assays is described below.

-

Receptor Source: Membranes from cells recombinantly expressing a specific human muscarinic receptor subtype (M1-M5) or from homogenized tissues known to be rich in a particular subtype.

-

Radioligand: A radiolabeled antagonist with high affinity and selectivity for the muscarinic receptor subtype of interest (e.g., [3H]N-methylscopolamine, [3H]QNB).

-

Protocol:

-

Receptor membranes are incubated in a buffer solution with a fixed concentration of the radioligand.

-

Increasing concentrations of the unlabeled competitor drug (pizotifen malate) are added to the incubation mixture.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

-

Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC50 value (the concentration of pizotifen that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Muscarinic Receptor Signaling Pathway

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. The five subtypes are broadly classified based on the G-protein to which they couple. M1, M3, and M5 receptors couple to Gq/11, while M2 and M4 receptors couple to Gi/o. Pizotifen, as a competitive antagonist, blocks the binding of acetylcholine to these receptors, thereby inhibiting the downstream signaling cascades.

Conclusion

The data presented in this technical guide quantitatively establish the anticholinergic properties of pizotifen malate through its non-selective antagonist activity at muscarinic acetylcholine receptors. While its affinity is considered weak to moderate, these interactions are an important aspect of its overall pharmacological profile and likely contribute to some of its observed side effects. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced anticholinergic effects of pizotifen and related compounds. A thorough understanding of these properties is essential for the informed use of this medication in clinical practice and for the development of future therapeutics with improved selectivity and side-effect profiles.

References

- 1. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. What is the mechanism of Pizotifen? [synapse.patsnap.com]

- 5. A report of acute overdosage of the anti-serotonergic drug pizotifen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pizotifen - Wikipedia [en.wikipedia.org]

- 7. pA, A NEW SCALE FOR THE MEASUREMENT OF DRUG ANTAGONISM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neuron.mefst.hr [neuron.mefst.hr]

- 9. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Pizotifen Malate's Engagement with the ERK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pizotifen (B1678498) malate (B86768), a widely recognized prophylactic treatment for migraine, has demonstrated significant interaction with the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[1][2][3] This technical guide provides an in-depth analysis of the current understanding of this interaction, consolidating findings from preclinical studies. It has been observed that Pizotifen induces a transient and potent activation of the ERK1/2 pathway, a mechanism that appears to be crucial for its neuroprotective effects.[1][2] This document will detail the mechanistic actions of Pizotifen, present quantitative data on its effects on ERK phosphorylation, outline relevant experimental protocols, and provide visual representations of the signaling cascade.

Introduction to Pizotifen Malate and the ERK Signaling Pathway

Pizotifen is a benzocycloheptene-based drug, primarily known for its potent antagonism of serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes.[4][5][6] It also exhibits antihistaminic and weak anticholinergic properties.[7][8][9] While its efficacy in migraine prophylaxis is well-established, recent research has shed light on its molecular mechanisms, highlighting its influence on fundamental cellular signaling pathways.[10]

The ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade involved in the regulation of various cellular processes, including cell proliferation, differentiation, survival, and synaptic plasticity.[11] Dysregulation of the ERK pathway has been implicated in numerous diseases, including cancer and neurodegenerative disorders, as well as in the pathophysiology of migraine.[11][12][13] The pathway is typically initiated by the activation of a receptor on the cell surface, leading to a chain of protein phosphorylation events that culminate in the activation of ERK (MAPK), which then translocates to the nucleus to regulate gene expression.[11]

Pizotifen Malate's Effect on ERK Signaling

Studies have demonstrated that Pizotifen malate treatment leads to a significant and transient activation of the ERK signaling pathway.[1][2] This activation is characterized by the phosphorylation of both ERK1 (p44) and ERK2 (p42).[1]

Transient Activation Kinetics

The activation of ERK by Pizotifen is rapid and short-lived. Significant increases in the phosphorylation of ERK1/2 are observed as early as five and fifteen minutes after treatment.[14] This effect, however, is no longer significant after three hours of treatment, indicating a transient burst of ERK activity.[14] This temporal dynamic of ERK activation appears to be a critical component of Pizotifen's neuroprotective effects.[1][7]

Neuroprotective Role of ERK Activation

The Pizotifen-induced activation of ERK has been shown to be essential for its neuroprotective properties, particularly in models of Huntington's disease.[1][2] In striatal cell models of this disease, Pizotifen was found to rescue cells from death, an effect that was completely abrogated when ERK phosphorylation was blocked by a MEK1/2 inhibitor (U0126).[1] This suggests that the therapeutic benefits of Pizotifen, at least in this context, are directly dependent on the integrity of the ERK signaling pathway.

Upstream Mechanisms

While the precise upstream mechanism linking Pizotifen's receptor targets to ERK activation is still under investigation, its known pharmacology as a potent 5-HT2A and 5-HT2C receptor antagonist is the likely starting point.[4][5][6] These G-protein coupled receptors can couple to various intracellular signaling cascades, including those that lead to the activation of the Ras-Raf-MEK-ERK pathway.

Quantitative Data on Pizotifen-Induced ERK Activation

The following table summarizes the quantitative findings from a key study investigating the effect of Pizotifen on ERK phosphorylation in striatal cells.

| Cell Line | Treatment | Time Point | Target | Fold Change vs. Control | Significance | Reference |

| STHdhQ111/Q111 | Pizotifen (10 µM) | 15 min | Phospho-ERK1 (p44) | Significant Increase | p < 0.05 | [1] |

| STHdhQ111/Q111 | Pizotifen (10 µM) | 15 min | Phospho-ERK2 (p42) | Significant Increase | p < 0.05 | [1] |

| STHdhQ7/Q7 | Pizotifen (10 µM) | 15 min | Phospho-ERK1 (p44) | Significant Increase | p < 0.05 | [1] |

| STHdhQ7/Q7 | Pizotifen (10 µM) | 15 min | Phospho-ERK2 (p42) | Significant Increase | p < 0.05 | [1] |

| STHdhQ111/Q111 | Pizotifen (10 µM) | 5 min | Phospho-ERK1/2 | Significant Increase | p < 0.05 | [14] |

| STHdhQ111/Q111 | Pizotifen (10 µM) | 15 min | Phospho-ERK1/2 | Significant Increase | p < 0.05 | [14] |

| STHdhQ111/Q111 | Pizotifen (10 µM) | 3 hours | Phospho-ERK1/2 | No Significant Increase | - | [14] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Pizotifen and ERK signaling.

Cell Culture and Treatment

-

Cell Lines: Mouse striatal cell lines (e.g., STHdhQ7/Q7 and STHdhQ111/Q111) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 400 µg/ml G418 at 33°C in a 5% CO2 incubator.

-

Pizotifen Treatment: Pizotifen malate is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, cells are typically seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with serum-free media for a period of time (e.g., 4 hours) to reduce basal ERK activation. Cells are then treated with Pizotifen at the desired concentration (e.g., 10 µM) for various time points (e.g., 5 min, 15 min, 3 hours). Control cells are treated with the vehicle (e.g., DMSO) alone.

Western Blotting for ERK Phosphorylation

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The protein concentration of each sample is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.

Cell Viability Assay (ATP Assay)

-

Principle: This assay measures the level of ATP, which is an indicator of metabolically active, viable cells.

-

Procedure: Cells are seeded in 96-well plates and treated with Pizotifen in the presence or absence of a MEK inhibitor (e.g., U0126). After the desired incubation period, a reagent that lyses the cells and releases ATP is added. This is followed by the addition of a luciferin/luciferase substrate. The resulting luminescence, which is proportional to the amount of ATP, is measured using a luminometer.

Visualizing the Signaling Pathway and Experimental Workflow

Pizotifen's Effect on the ERK Signaling Pathway

Caption: Pizotifen's putative mechanism of ERK pathway activation.

Experimental Workflow for Assessing ERK Activation

Caption: Workflow for Western blot analysis of ERK phosphorylation.

Conclusion and Future Directions

The available evidence strongly indicates that Pizotifen malate is a potent, albeit transient, activator of the ERK signaling pathway. This activation is a critical component of its neuroprotective effects observed in preclinical models. For drug development professionals, this dual mechanism of 5-HT receptor antagonism and ERK pathway activation presents an interesting profile that could be explored for other neurological conditions where ERK signaling is dysregulated.

Future research should focus on elucidating the precise molecular link between 5-HT receptor modulation by Pizotifen and the subsequent activation of the ERK cascade. Investigating the potential for biased agonism at 5-HT receptors or the involvement of other receptor systems could provide a more complete picture of Pizotifen's mechanism of action. Furthermore, exploring the downstream targets of ERK activation following Pizotifen treatment will be crucial in understanding the full spectrum of its cellular effects. A deeper understanding of these pathways will be invaluable for the rational design of novel therapeutics targeting these systems.

References

- 1. Pizotifen Activates ERK and Provides Neuroprotection in vitro and in vivo in Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pizotifen Activates ERK and Provides Neuroprotection in vitro and in vivo in Models of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pizotifen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. The antidepressant 5-HT2A receptor antagonists pizotifen and cyproheptadine inhibit serotonin-enhanced platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Pizotifen? [synapse.patsnap.com]

- 7. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pizotifen for the treatment of migraine. A systematic review and meta-analysis | Headache Medicine [headachemedicine.com.br]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 12. Vascular ERK mediates migraine-related sensitization of meningeal nociceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Q&A: Tackling developmental disorders through the ERK pathway | Drug Discovery News [drugdiscoverynews.com]

- 14. researchgate.net [researchgate.net]

Pizotifen Malate and Dopamine Receptor Interaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pizotifen (B1678498) malate (B86768), a widely recognized prophylactic treatment for migraine, is primarily characterized by its potent antagonism of serotonin (B10506) and histamine (B1213489) receptors. However, its pharmacological profile extends to include interactions with dopamine (B1211576) receptors, an aspect that contributes to its overall mechanism of action and side-effect profile. This technical guide provides a comprehensive overview of the current understanding of the interaction between pizotifen malate and dopamine receptors. It consolidates available quantitative data on binding affinities, elucidates its functional effects on dopamine receptor signaling, and presents detailed experimental methodologies for the assays cited. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of these complex interactions.

Introduction

Pizotifen is a tricyclic compound with a broad receptor binding profile. While its efficacy in migraine prophylaxis is largely attributed to its potent 5-HT2 and histamine H1 receptor blockade, its interaction with other neuroreceptors, including dopamine receptors, is of significant interest for a complete pharmacological characterization.[1][2][3] Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a myriad of physiological functions, including motor control, cognition, and reward.[4][5] They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies, which are coupled to stimulatory (Gs/olf) and inhibitory (Gi/o) G proteins, respectively.[6][7] Understanding the nuances of pizotifen's interaction with these receptor subtypes is crucial for elucidating its complete therapeutic and adverse effect profile.

Pizotifen Malate's Binding Affinity for Dopamine Receptors

Quantitative data on the binding affinity of pizotifen for all dopamine receptor subtypes is limited in publicly available literature. However, existing data indicates that pizotifen does bind to dopamine receptors, with a notable affinity for the D2 subtype. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value signifies a higher binding affinity.

Table 1: Binding Affinity (Ki) of Pizotifen Malate for Human Dopamine Receptors

| Receptor Subtype | Ki (nM) | pKi | Radioligand | Source |

| D2 | 2.4 | 8.62 | [3H]Spiperone | [8] |

| D1, D3, D4, D5 | Data not available | Data not available | - | - |

Note: The lack of comprehensive public data for all dopamine receptor subtypes represents a current knowledge gap.

Functional Activity of Pizotifen at Dopamine Receptors

Pizotifen is generally characterized as a dopamine receptor antagonist.[1][9] This functional activity means that it binds to the receptor but does not elicit the intracellular signaling cascade that the endogenous ligand, dopamine, would normally trigger. Instead, it blocks dopamine from binding and activating the receptor. The functional potency of an antagonist is often quantified by its IC50 value, the concentration that inhibits 50% of the maximal response to an agonist.

Impact on Dopamine Receptor Signaling Pathways

The interaction of pizotifen with dopamine receptors leads to the modulation of downstream signaling cascades. The specific effects depend on the receptor subtype.

D1-like Receptor Signaling

D1-like receptors (D1 and D5) are coupled to the Gs/olf G-protein. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][6] As an antagonist, pizotifen would be expected to block dopamine-induced stimulation of cAMP production in cells expressing D1-like receptors.

D2-like Receptor Signaling

D2-like receptors (D2, D3, and D4) are coupled to the Gi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4][6] As an antagonist, pizotifen would block the dopamine-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cAMP.

Experimental Protocols

Detailed experimental protocols for the characterization of pizotifen's interaction with dopamine receptors are not extensively published. However, the following represents a standard methodology for conducting such investigations, based on established principles of radioligand binding and functional assays.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound (pizotifen) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine receptor subtype of interest (e.g., D2).

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2-like receptors).

-

Add increasing concentrations of unlabeled pizotifen malate.

-

For non-specific binding determination, include wells with a high concentration of a known dopamine receptor antagonist (e.g., haloperidol).

-

Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the pizotifen concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay (cAMP Measurement)

This assay measures the ability of an antagonist to block agonist-induced changes in intracellular cAMP levels.

Protocol for D2-like Receptor Antagonism:

-

Cell Culture and Plating:

-

Culture cells stably co-expressing the human dopamine receptor subtype of interest (e.g., D2) and a reporter system (e.g., a cAMP-responsive element coupled to a luciferase reporter gene).

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with varying concentrations of pizotifen malate for a specified time.

-

Add a fixed concentration of a dopamine agonist (e.g., quinpirole) to stimulate the D2 receptors.

-

Include control wells with no agonist (basal), agonist only (maximum response), and a known D2 antagonist.

-

Incubate for a time sufficient to allow for changes in cAMP levels.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or a reporter gene assay).

-

-

Data Analysis:

-

Plot the measured cAMP levels (or reporter activity) against the logarithm of the pizotifen concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value, which represents the concentration of pizotifen that reverses 50% of the agonist-induced inhibition of cAMP production.

-

Conclusion

Pizotifen malate exhibits a multifaceted pharmacological profile that includes interaction with dopamine receptors, where it functions as an antagonist. While its affinity for the D2 receptor has been quantified, a comprehensive binding profile across all dopamine receptor subtypes remains to be fully elucidated. Its antagonistic activity at D1-like and D2-like receptors suggests an ability to modulate dopamine-mediated signaling pathways by respectively preventing the stimulation and disinhibiting the inhibition of adenylyl cyclase. The provided experimental protocols offer a framework for further investigation into the precise nature of this interaction. A more detailed understanding of pizotifen's effects on the dopaminergic system will undoubtedly contribute to a more complete picture of its therapeutic actions and potential side effects, aiding in the development of future therapeutic agents with improved selectivity and efficacy.

References

- 1. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Extracellular cAMP inhibits D1 dopamine receptor expression in CAD catecholaminergic cells via A2a adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of SV 293, a D2 dopamine receptor-selective antagonist, on D2 receptor-mediated GIRK channel activation and adenylyl cyclase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclic AMP-dependent protein kinase and D1 dopamine receptors regulate diacylglycerol lipase-α and synaptic 2-arachidonoyl glycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism | eLife [elifesciences.org]

- 8. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 10. Biochemical and functional characterization of central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pizotifen Malate: A Technical Guide on Molecular Structure and Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pizotifen (B1678498) is a tricyclic benzocycloheptathiophene-based compound widely utilized in the prophylactic treatment of migraine and cluster headaches.[1][2] Its therapeutic efficacy is rooted in its complex polypharmacology, acting as a potent antagonist at multiple G-protein coupled receptors (GPCRs), primarily serotonin (B10506) (5-HT) and histamine (B1213489) receptors. This technical guide provides an in-depth analysis of the molecular structure of pizotifen malate (B86768), its structure-activity relationship (SAR), and its interactions with key physiological targets. Detailed experimental protocols for receptor binding and signal transduction assays are provided, alongside a comprehensive summary of its receptor binding affinities. Signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Molecular Structure

Pizotifen, chemically known as 4-(1-methyl-4-piperidylidene)-9,10-dihydro-4H-benzo[3][4]cyclohepta[1,2-b]thiophene, is a tricyclic compound.[1] The core structure consists of a seven-membered cyclohepta ring fused with a benzene (B151609) ring and a thiophene (B33073) ring.[1] An exocyclic double bond connects the cyclohepta ring to a 1-methylpiperidine (B42303) moiety.[1] In pharmaceutical preparations, it is commonly available as a malate salt.[1]

Chemical Formula: C₁₉H₂₁NS · C₄H₆O₅[5] Molecular Weight: 429.53 g/mol [5]

The tricyclic system is a key feature shared with other compounds with antihistaminic and serotonergic activity, such as cyproheptadine (B85728) and ketotifen (B1218977).[6]

Structure-Activity Relationship (SAR)

The pharmacological activity of pizotifen is intrinsically linked to its three-dimensional structure. The key structural components contributing to its receptor binding and activity include:

-

Tricyclic Ring System: This rigid, fused ring system is a common scaffold for many first-generation antihistamines and serotonin antagonists. The planarity and electron distribution of this system are crucial for hydrophobic and van der Waals interactions within the receptor binding pockets. The thiophene ring, in particular, influences the overall conformation and electronic properties of the molecule.

-

1-Methylpiperidine Moiety: The basic nitrogen atom in the piperidine (B6355638) ring is essential for forming an ionic bond with a conserved aspartate residue in the transmembrane domain 3 (TM3) of many aminergic GPCRs. The N-methyl group can also contribute to the binding affinity and selectivity.

-

Exocyclic Double Bond: This feature provides a rigid connection between the tricyclic system and the piperidine ring, restricting the conformational flexibility of the molecule. This defined spatial arrangement of the key pharmacophoric elements is critical for high-affinity receptor binding.

The close structural similarity between pizotifen, cyproheptadine, and ketotifen results in their comparable, non-selective affinity profiles for muscarinic receptor subtypes.[6]

Receptor Binding Profile

Pizotifen exhibits a broad receptor binding profile, with high affinity for several serotonin, histamine, dopamine (B1211576), and adrenergic receptor subtypes. The binding affinities, expressed as inhibition constants (Ki) in nanomolar (nM), are summarized in the table below. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki (nM) |

| Serotonin Receptors | |

| 5-HT1A | ~100[7] |

| 5-HT2A | 1 - 10[7] |

| 5-HT2C | Potent antagonist[8] |

| Histamine Receptors | |

| H1 | Potent antagonist[1] |

| Dopamine Receptors | Binds to dopamine receptors[1][9] |

| Adrenergic Receptors | |

| α1 | Binds to α1-adrenergic receptors[1][9] |

| α2 | Binds to α2-adrenergic receptors[1][9] |

| Muscarinic Receptors | |

| M1, M2, M3 | pA2 = 7.23 - 7.81 (non-selective)[6] |

Mechanism of Action and Signaling Pathways

Pizotifen's primary mechanism of action is the competitive antagonism of 5-HT2 and H1 receptors.[1][9] By blocking these receptors, pizotifen inhibits the downstream signaling cascades initiated by serotonin and histamine, respectively. This action is believed to be central to its effectiveness in migraine prophylaxis, as both serotonin and histamine are implicated in the vasodilation and neurogenic inflammation associated with migraine attacks.[8]

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon activation by serotonin, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC). Pizotifen, as an antagonist, blocks this activation.

Histamine H1 Receptor Signaling

Similar to the 5-HT2A receptor, the histamine H1 receptor is also coupled to the Gq/11 signaling pathway.[10] Pizotifen's antagonism at this receptor inhibits histamine-induced PLC activation and subsequent downstream events.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is a representative method for determining the binding affinity of pizotifen for the 5-HT2A receptor using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., human frontal cortex).[7]

-

Radioligand: [³H]-Ketanserin or [³H]-Spiperone, selective 5-HT2A receptor antagonists.[7]

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 1 µM ketanserin).

-

Test Compound: Pizotifen malate.